(2-Amino-6-chlorophenyl)methanol
Overview
Description
“(2-Amino-6-chlorophenyl)methanol” is a chemical compound with the CAS Number: 39885-08-0 . It has a molecular weight of 157.6 and is a solid at room temperature . The IUPAC name for this compound is also "(2-amino-6-chlorophenyl)methanol" .
Molecular Structure Analysis
The InChI code for “(2-Amino-6-chlorophenyl)methanol” is1S/C7H8ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2
. This indicates that the compound consists of a benzene ring with a chlorine atom and an amino group attached at positions 2 and 6, respectively, and a methanol group attached to the benzene ring . Physical And Chemical Properties Analysis
“(2-Amino-6-chlorophenyl)methanol” is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Palladium-Catalyzed Synthesis : (2-Amino-6-chlorophenyl)methanol is synthesized using palladium-catalyzed C-H halogenation reactions. This method offers advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity compared to traditional methods (Sun, Sun, & Rao, 2014).
Conversion into Other Compounds : This chemical can be converted into other compounds, such as acyclovir and its derivatives, through reactions involving chloro(thiophenol) and triethylamine in methanol solution (Buck, Eleuteri, & Reese, 1994).
Synthesis of Novel Compounds : It is used in the synthesis of novel compounds like thiazol-5-yl and thiophene-2-yl methanone derivatives, which are characterized by various spectroscopic techniques. These studies assist in understanding the antibacterial activity of the compound (Shahana & Yardily, 2020).
Optimized Synthesis Processes : Research has focused on optimizing the synthesis process of related compounds like methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, providing insights into the effects of temperature, molar ratios, and reaction times (Wang Guo-hua, 2008).
Biocatalysis and Biological Applications
Biocatalytic Synthesis : A study demonstrated the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using recombinant Escherichia coli as a whole-cell catalyst in a liquid-liquid biphasic microreaction system. This method proved to be green, economic, and efficient (Chen et al., 2021).
Key Chiral Intermediate Production : Another study used microorganisms for the stereoselective reduction of related compounds to produce important chiral intermediates of pharmaceutical drugs like Betahistine (Ni, Zhou, & Sun, 2012).
Spectroscopy and Material Science
- Spectroscopic Studies : The electronic spectra of related compounds like 2-chlorophenol have been studied both experimentally and computationally to understand the effects of substituents on solvatochromic behavior in different solvents (Tetteh, Zugle, Adotey, & Quashie, 2018).
Safety And Hazards
The safety information for “(2-Amino-6-chlorophenyl)methanol” includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
(2-amino-6-chlorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQICINWSAISBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620226 | |
Record name | (2-Amino-6-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-6-chlorophenyl)methanol | |
CAS RN |
39885-08-0 | |
Record name | (2-Amino-6-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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